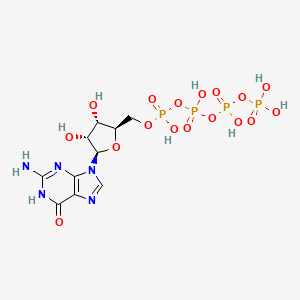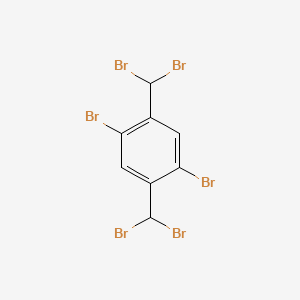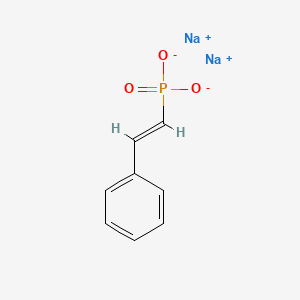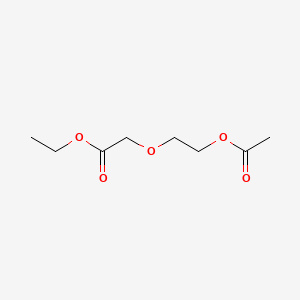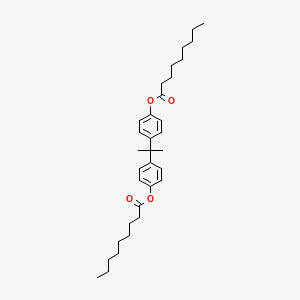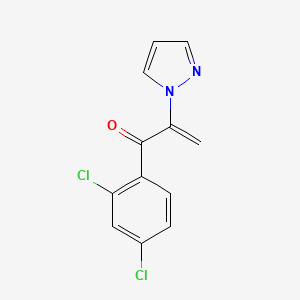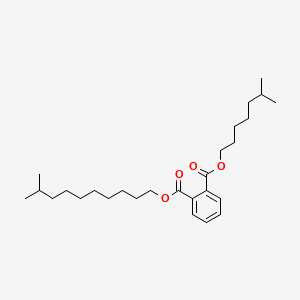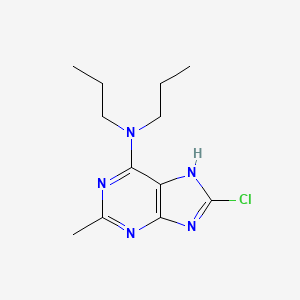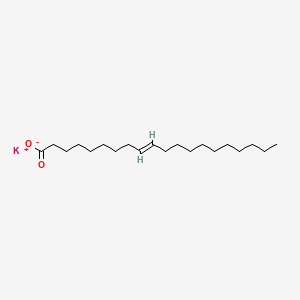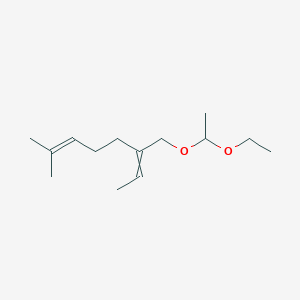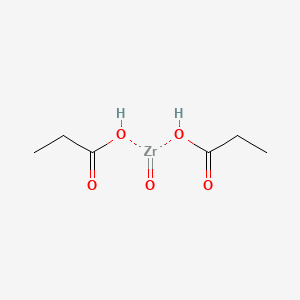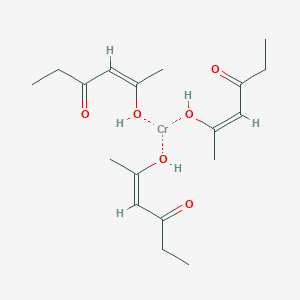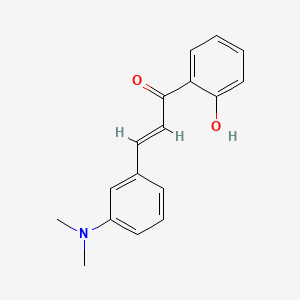
Barium bis(5-oxo-DL-prolinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis(5-oxo-DL-prolinate): is a chemical compound with the molecular formula C10H12BaN2O6 and a molecular weight of 393.54 g/mol . It is a barium salt of 5-oxo-DL-proline, which is a derivative of proline, an amino acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium bis(5-oxo-DL-prolinate) can be synthesized by reacting barium hydroxide with 5-oxo-DL-proline in an aqueous solution. The reaction typically involves dissolving 5-oxo-DL-proline in water and then adding barium hydroxide slowly while stirring. The mixture is then heated to facilitate the reaction, and the product is obtained by evaporating the water and recrystallizing the compound from an appropriate solvent.
Industrial Production Methods: Industrial production of barium bis(5-oxo-DL-prolinate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production.
Chemical Reactions Analysis
Types of Reactions: Barium bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of barium and proline derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the proline derivative.
Substitution: The compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized proline derivatives and barium oxide.
Reduction: Reduced proline derivatives and barium metal.
Substitution: New metal prolinate compounds and barium salts.
Scientific Research Applications
Chemistry: Barium bis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of various organic and inorganic compounds. It serves as a reagent in chemical reactions and is used in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of barium and proline derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its unique properties make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, barium bis(5-oxo-DL-prolinate) is used in the production of specialty chemicals and materials. It is also used in the manufacturing of certain types of catalysts and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of barium bis(5-oxo-DL-prolinate) involves its interaction with molecular targets and pathways in biological systems. The barium ion can interact with various enzymes and proteins, affecting their activity and function. The 5-oxo-DL-proline moiety can participate in biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Barium bis(5-oxo-L-prolinate): Similar in structure but with the L-isomer of proline.
Calcium bis(5-oxo-DL-prolinate): Similar compound with calcium instead of barium.
Magnesium bis(5-oxo-DL-prolinate): Similar compound with magnesium instead of barium.
Uniqueness: Barium bis(5-oxo-DL-prolinate) is unique due to the presence of the barium ion, which imparts specific chemical and physical properties. The compound’s ability to undergo various chemical reactions and its applications in different fields make it distinct from other similar compounds .
Properties
CAS No. |
85959-43-9 |
|---|---|
Molecular Formula |
C10H12BaN2O6 |
Molecular Weight |
393.54 g/mol |
IUPAC Name |
barium(2+);5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Ba/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
WHSQXGSLLYMUIG-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


